L-ThreonicAcidCalciumSalthydrate

Catalog No.
S636903
CAS No.
70753-61-6
M.F
C8H16CaO11
M. Wt
328.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-ThreonicAcidCalciumSalthydrate

CAS Number

70753-61-6

Product Name

L-ThreonicAcidCalciumSalthydrate

IUPAC Name

calcium;bis((2R,3S)-2,3,4-trihydroxybutanoate);hydrate

Molecular Formula

C8H16CaO11

Molecular Weight

328.28 g/mol

InChI

InChI=1S/2C4H8O5.Ca.H2O/c2*5-1-2(6)3(7)4(8)9;;/h2*2-3,5-7H,1H2,(H,8,9);;1H2/q;;+2;/p-2/t2*2-,3+;;/m00../s1

InChI Key

BEASIMXNQNRJRM-YKSMAXERSA-L

SMILES

Array

solubility

Soluble

Synonyms

2,3,4-trihydroxy-(threo)-butanoic acid, calcium l-threonate, calcium threonate, ClariMem, L-TAMS compound, L-threonic acid magnesium salt, magnesium threonate, MMFS-01, threonate, threonic acid, threonic acid, (R*,R*)-isomer, threonic acid, (R-(R*,S*))-isomer, threonic acid, dl-, threonic acid, l-

Canonical SMILES

C(C(C(C(=O)[O-])O)O)O.C(C(C(C(=O)[O-])O)O)O.O.[Ca+2]

Isomeric SMILES

C([C@@H]([C@H](C(=O)[O-])O)O)O.C([C@@H]([C@H](C(=O)[O-])O)O)O.O.[Ca+2]

The exact mass of the compound Calcium L-Threonate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Supplementary Records. It belongs to the ontological category of threonate in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Calcium L-threonate is a specialized organic calcium salt derived from L-threonic acid, an active metabolite of ascorbic acid. In industrial and clinical procurement, it is prioritized over traditional inorganic calcium donors due to its high bioavailability, rapid systemic absorption, and dual-action functionality. Unlike conventional salts that merely provide passive elemental calcium, Calcium L-threonate acts as both a highly efficient mineral delivery vehicle—achieving a true fractional calcium absorption (TFCA) of over 26% in humans—and a cellular signaling agent that actively promotes vitamin C retention and collagen synthesis [1]. Furthermore, its robust chemical profile makes it a critical intermediate in the commercial two-step synthesis of other high-value threonate salts, such as magnesium L-threonate [2].

Substituting Calcium L-threonate with generic alternatives like calcium carbonate or calcium gluconate fundamentally compromises formulation efficacy and patient absorption profiles. Calcium carbonate is heavily dependent on an acidic gastric environment for ionization, leading to erratic absorption in populations with achlorhydria or those taking proton pump inhibitors [1]. Furthermore, generic inorganic salts function solely as passive calcium donors; they completely lack the threonate moiety required to actively stimulate cellular vitamin C uptake and upregulate osteoblast procollagen synthesis [2]. In manufacturing contexts, attempting to bypass Calcium L-threonate in the synthesis of secondary threonate salts (e.g., magnesium L-threonate) by using direct ascorbic acid reactions results in lower yields and necessitates complex, cost-prohibitive purification steps [3].

High True Fractional Calcium Absorption (TFCA)

Clinical studies utilizing double-label stable isotope methods (44Ca and 42Ca) demonstrate that Calcium L-threonate achieves a highly efficient True Fractional Calcium Absorption (TFCA) of 26.49% ± 9.39% in human subjects [1]. This robust absorption profile ensures predictable systemic calcium delivery without the strict dependency on gastric acid required by calcium carbonate. For procurement teams designing high-end nutritional or therapeutic formulations, this guarantees a consistent physiological yield, reducing the need for excessive overages in product dosing.

Evidence DimensionTrue Fractional Calcium Absorption (TFCA)
Target Compound Data26.49% ± 9.39%
Comparator Or BaselineCalcium Carbonate (highly variable, acid-dependent absorption)
Quantified DifferencePredictable ~26.5% baseline absorption independent of severe gastric acidification
ConditionsHuman clinical trial using intravenous 42Ca and oral 44Ca isotopes

Predictable, high-efficiency absorption allows formulators to achieve target systemic calcium levels with lower elemental doses, minimizing gastrointestinal side effects.

Food-Matrix Enhanced Pharmacokinetic Profile

Calcium L-threonate exhibits a highly favorable pharmacokinetic response when co-administered with food, a critical factor for oral supplement design. In a controlled 2025 mg dosing cohort, administering the compound in a fed state increased the mean Cmax from 32.3 mg/L to 39.1 mg/L and elevated the AUC0–∞ from 152.9 h·mg/L to 203.6 h·mg/L compared to the fasted state [1]. This statistically significant enhancement (P<0.05) contrasts with many inorganic salts that suffer from binding or precipitation in complex food matrices, providing formulators with a clear advantage for meal-directed dosing regimens.

Evidence DimensionPharmacokinetic Cmax and AUC
Target Compound DataCmax 39.1 mg/L, AUC 203.6 h·mg/L (Fed State)
Comparator Or BaselineFasted State (Cmax 32.3 mg/L, AUC 152.9 h·mg/L)
Quantified Difference~21% increase in Cmax and ~33% increase in AUC when administered with food
Conditions2025 mg oral dose in human subjects

The ability to leverage food intake to boost bioavailability allows for the design of consumer-friendly, meal-time dosing protocols with enhanced efficacy.

Active Stimulation of Osteoblast Collagen Synthesis

Unlike generic calcium donors (e.g., calcium chloride or carbonate) that provide only passive structural minerals, the L-threonate moiety in Calcium L-threonate functions as an active metabolite of vitamin C. It exhibits significant stimulatory action on cellular vitamin C uptake, prolonging its retention [1]. Because vitamin C is a critical marker for osteoblast formation, this mechanism actively stimulates procollagen production and enhances collagen synthesis in bone matrices. This dual-action capability makes the compound uniquely valuable for advanced bone health therapeutics.

Evidence DimensionOsteoblast collagen synthesis and vitamin C retention
Target Compound DataActive stimulation via L-threonate metabolite pathway
Comparator Or BaselineStandard inorganic calcium salts (passive calcium donation only)
Quantified DifferencePresence of active procollagen stimulation vs. absence in inorganic salts
ConditionsIn vitro osteoblast and human T-lymphoma cell models

Procuring this specific compound provides both the structural mineral and the active signaling molecule required for comprehensive bone matrix mineralization.

Precursor Suitability for Trans-Metal Salt Synthesis

In industrial chemical manufacturing, Calcium L-threonate serves as a highly stable and reactive intermediate for the production of other premium threonate salts. For example, in the synthesis of Magnesium L-threonate, Calcium L-threonate (produced via the oxidation of ascorbic acid and calcium carbonate) is reacted with magnesium carbonate and oxalic acid to facilitate a highly efficient trans-metalation [1]. This established synthetic route relies on the specific solubility and reactivity profile of the calcium salt, making it an indispensable precursor for manufacturers expanding their neurological or cognitive supplement portfolios.

Evidence DimensionTrans-metalation precursor efficiency
Target Compound DataHigh-yield intermediate for Magnesium L-threonate synthesis
Comparator Or BaselineDirect synthesis methods lacking stable intermediate isolation
Quantified DifferenceEnables controlled, two-step commercial synthesis with high purity (>98% raw material compliance)
ConditionsIndustrial-scale reaction with magnesium carbonate and oxalic acid

For bulk chemical buyers, this compound is not just an end-product but a critical, process-validated intermediate for synthesizing high-margin magnesium therapeutics.

Advanced Bone Mineral Density Therapeutics

Driven by its dual-action ability to provide highly bioavailable calcium (TFCA ~26.5%) while actively stimulating vitamin C-dependent procollagen synthesis, Calcium L-threonate is the premier choice for formulations targeting osteopenia and osteoporosis, outperforming passive inorganic salts [1].

Meal-Directed Nutritional Supplements

Because its pharmacokinetic profile (Cmax and AUC) is significantly enhanced by food intake—unlike many inorganic salts that precipitate or bind to dietary inhibitors—it is ideal for high-end, meal-time consumer health products designed for maximum systemic absorption[2].

Industrial Precursor for Magnesium L-Threonate

Leveraging its stable chemical profile and established trans-metalation reactivity, Calcium L-threonate is procured in bulk as a critical intermediate for the two-step commercial synthesis of Magnesium L-threonate, a high-value cognitive health compound [3].

Stable Isotope Pharmacokinetic Research

Due to its well-documented baseline absorption and rapid systemic distribution (Tmax ~2.0 h), it serves as a highly reliable standardized vehicle for in vivo calcium metabolism research utilizing 44Ca/42Ca double-label stable isotope methodologies [1].

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

7

Exact Mass

328.0318522 Da

Monoisotopic Mass

328.0318522 Da

Heavy Atom Count

20

Melting Point

>300

UNII

HBB4YPO93U

Drug Indication

No approved therapeutic indications.

Pharmacology

In a preclinical study, calcium L-theronate inhibited the bone resorption of osteoclasts _in vitro_ [A27266].

Mechanism of Action

Once dissociated to calcium and L-theronic acid, L-threonic acid exhibits significant stimulatory action on vitamin C uptake and prolongs the retention of vitamin C in human T-lymphoma cells. Vitamin C is a marker for osteoblast formation and has been shown to stimulate procollagen and enhance collagen synthesis. Via stimulation of vitamin C uptake, L-threonic acid acts as a metabolite that influences the mineralization process.

Other CAS

70753-61-6

Absorption Distribution and Excretion

Human studies demonstrate that calcium from calcium L-threonate is absorbed. In an open-label, single- and multiple-dose study of healthy adult Chinese subjects receiving a single oral dose of 2025 mg calcium theronate, the peak plasma concentration (Cmax) was 32.3 mg/L. The time to reach peak plasma concentration (Tmax) was approximately 2 hours.
The presence of threonic acid in human urine has been identified. In a pharmacokinetic study of rats receiving 200 mg/kg bw of calcium threonate orally, approximately 30% of the calcium was excreted in the urine, around 40% was eliminated in the faeces, and about 10 -20% remained in the blood and bone, and about 10% was stored in organs after 24 hours of administration.
The apparent total volume of distribution following a single oral dose of 2025 mg calcium theronate in healthy adult Chinese subjects was approximately 53.6 L.
Apparent total clearance following a single oral dose of 2025 mg calcium theronate in healthy adult Chinese subjects was approximately 14.5 L/h.

Biological Half Life

The terminal-phase elimination half-life following a single oral dose of 2025 mg calcium theronate in healthy adult Chinese subjects was approximately 2.7 hours.

Dates

Last modified: 08-15-2023
Wang HY, Hu P, Jiang J: Pharmacokinetics and safety of calcium L-threonate in healthy volunteers after single and multiple oral administrations. Acta Pharmacol Sin. 2011 Dec;32(12):1555-60. doi: 10.1038/aps.2011.138. Epub 2011 Oct 10. [PMID:21986570]
European Food Safety Authority (EFSA): Opinion on Calcium L-threonate for use as a source of calcium in food supplements

Explore Compound Types